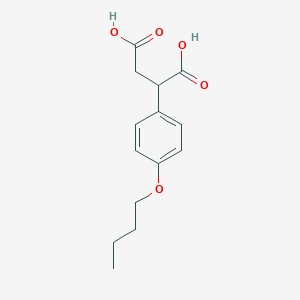
2-(4-Butoxyphenyl)butanedioic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-Butoxyphenyl)butanedioic acid (also known as 2-butoxybenzoic acid) is a type of organic acid that is used in a variety of scientific research applications. It is a white, crystalline solid with a molecular weight of 222.27 g/mol and a melting point of 144-146 °C. It is soluble in water, ethanol, and ether, and is insoluble in chloroform. It is an important intermediate in the synthesis of a variety of compounds, and has been used in the production of dyes, pharmaceuticals, and other materials.
Scientific Research Applications
1. Enantioselective Synthesis
2-(4-Butoxyphenyl)butanedioic acid is relevant in the enantioselective synthesis of various compounds. For instance, (S)-2-(Aminomethyl)butanedioic acid can be synthesized using similar butanedioic acid derivatives, involving processes like stereoselective alkylation, oxidation, and Curtius rearrangement (Arvanitis, Motevalli, & Wyatt, 1996).
2. Biocatalytic Routes for Chemical Production
This compound derivatives, such as butanedioic acid, have been used in the metabolic engineering of organisms like Escherichia coli. This facilitates the direct biocatalytic production of chemicals like 1,4-butanediol from renewable carbohydrate feedstocks (Yim et al., 2011).
3. Construction Material Enhancer
The compound finds application in the construction industry. Research on succinic acid (a similar butanedioic acid) has demonstrated its potential as a construction additive, improving the compression strength of concrete materials (Parashar et al., 2021).
4. Understanding Molecular Conformations
Studies on derivatives of butanedioic acid, including those structurally similar to this compound, help in comprehending the preferred conformational modes of these compounds in the solid state. This is essential for understanding their chemical behavior and potential applications (Toda, Tanaka, Stein, & Goldberg, 1996).
5. Electrochemical Synthesis
Butanedioic acid derivatives are used in the electrochemical synthesis of carboxylic acids from alkenes. This involves the study of behavior of monoenes and dienes in electrochemical cells, with implications for the development of new synthetic routes and applications in organic chemistry (Bringmann & Dinjus, 2001).
6. Strain Design and Development in Microbial Production
This compound derivatives are also significant in the field of metabolic engineering. For example, the production of 2,3-butanediol in Saccharomyces cerevisiae was enhanced by eliminating byproduct formation and rebalancing redox cofactors, which is a strategy that could be applied to similar compounds (Kim & Hahn, 2015).
Mechanism of Action
Target of Action
It is known that similar compounds, such as succinic acid, play a crucial role in the krebs or citric acid cycle . Succinic acid serves as an electron donor in the production of fumaric acid and FADH2 .
Mode of Action
Succinic acid is an essential component of the Krebs or citric acid cycle and serves as an electron donor in the production of fumaric acid and FADH2 . It also has been shown to be a good “natural” antibiotic because of its relative acidic or caustic nature .
Biochemical Pathways
Similar compounds like succinic acid are known to be an essential component of the krebs or citric acid cycle . This cycle is a series of chemical reactions used by all aerobic organisms to release stored energy through the oxidation of acetyl-CoA derived from carbohydrates, fats, and proteins into adenosine triphosphate (ATP) and carbon dioxide.
Pharmacokinetics
It is known that similar compounds, such as succinic acid, are water-soluble and can be absorbed and distributed throughout the body .
Result of Action
Similar compounds like succinic acid have been shown to activate the degradation of acetaldehyde - a toxic byproduct of alcohol metabolism - into co2 and h2o through aerobic metabolism .
Action Environment
It is known that the efficacy of similar compounds, such as succinic acid, can be influenced by factors such as ph, temperature, and the presence of other compounds .
properties
IUPAC Name |
2-(4-butoxyphenyl)butanedioic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18O5/c1-2-3-8-19-11-6-4-10(5-7-11)12(14(17)18)9-13(15)16/h4-7,12H,2-3,8-9H2,1H3,(H,15,16)(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XPMRAXDPYQMFON-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=CC=C(C=C1)C(CC(=O)O)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



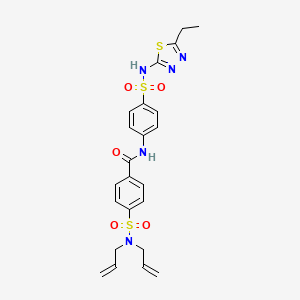
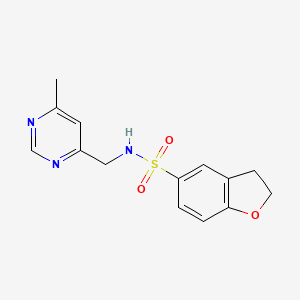

![6-(Cyclopropylmethyl)-1-oxa-6-azaspiro[2.5]octane](/img/structure/B2575228.png)
![{2-[(4-methylphenyl)sulfanyl]-3-pyridinyl}methyl N-propylcarbamate](/img/structure/B2575229.png)


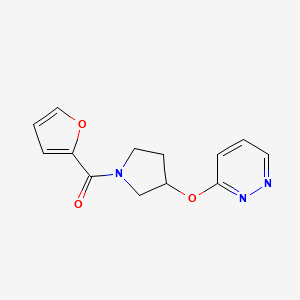
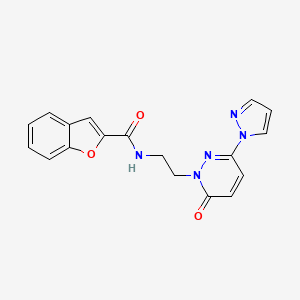

![N-(4-methoxyphenyl)-2-[7-(4-methoxyphenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]acetamide](/img/structure/B2575240.png)
![Rac-tert-butyl (3AR,6AR)-hexahydro-1H-furo[3,4-C]pyrrole-3A-carboxylate](/img/structure/B2575241.png)